L-beta-Homohydroxyproline.HCl
Description
Structural Classification and Unique Features of L-beta-Homohydroxyproline
L-beta-Homohydroxyproline is classified as a cyclic, hydroxylated β-homoamino acid. Its structure is derived from the natural amino acid L-proline, but with key modifications that impart unique features.
β-Amino Acid Backbone : The fundamental feature is the β-amino acid structure, where the amino group is attached to the β-carbon relative to the carboxyl group. wikipedia.org This extended backbone distinguishes it from its α-amino acid counterparts. nih.govresearchgate.net
Cyclic Constraint : Like proline, L-beta-Homohydroxyproline contains a five-membered pyrrolidine (B122466) ring. This cyclic nature severely restricts the conformational flexibility of the molecule, a trait that is highly desirable in the design of structured peptides. wikipedia.orgnih.gov The use of such cyclic residues can enhance the stability of helical peptide structures. nih.gov
Homologation : The "homo" designation indicates the insertion of an extra methylene (B1212753) (-CH2-) group into the backbone, specifically between the α-carbon and the carboxyl group of what would be hydroxyproline (B1673980). This extends the peptide backbone when incorporated into a sequence.
Hydroxylation : The presence of a hydroxyl (-OH) group on the pyrrolidine ring, similar to hydroxyproline, introduces polarity and the potential for hydrogen bonding. This functional group can be crucial for molecular interactions and influencing the solubility and binding properties of peptides. libretexts.org
These combined features make L-beta-Homohydroxyproline a conformationally constrained building block. worldscientific.com The rigid ring structure, combined with the specific stereochemistry at its chiral centers, allows for the precise design of peptide secondary structures, such as helices and turns. wikipedia.orgnih.gov
| Feature | L-Proline | L-Hydroxyproline | L-beta-Homohydroxyproline |
| Classification | α-Amino Acid | α-Amino Acid | β-Amino Acid |
| Backbone | α-Amino acid | α-Amino acid | β-Amino acid |
| Ring Structure | Pyrrolidine | Pyrrolidine | Pyrrolidine |
| Hydroxyl Group | No | Yes | Yes |
| "Homo" Structure | No | No | Yes (extra -CH2-) |
Significance of β-Amino Acids in Peptide and Peptidomimetic Research
The study of β-amino acids has become a major focus in medicinal chemistry and materials science due to the unique properties they confer upon peptides. nih.govrsc.org Peptidomimetics—molecules that mimic the structure and function of natural peptides—are often designed with β-amino acids to overcome the inherent limitations of peptide-based therapeutics. researchgate.netingentaconnect.com
Key advantages of incorporating β-amino acids include:
Proteolytic Stability : Peptides composed of or containing β-amino acids (β-peptides) are highly resistant to degradation by proteases, the enzymes that break down natural peptides in the body. ingentaconnect.comwikipedia.orgacs.org This increased metabolic stability is a critical advantage for developing new drugs. chiroblock.com
Structural Diversity : β-Amino acids can be substituted at the β² and β³ positions, leading to a vast number of possible stereoisomers and regioisomers. nih.govresearchgate.net This expands the structural diversity available for molecular design far beyond that of the 20 proteinogenic α-amino acids. ingentaconnect.com
Predictable Secondary Structures : Oligomers of β-amino acids, known as β-peptides, are known to fold into stable, well-defined secondary structures, including various types of helices, sheets, and turns. wikipedia.orgnih.govresearchgate.net The ability to control the folded structure is crucial for designing molecules that can interact with specific biological targets like proteins and receptors. acs.org
The incorporation of β-amino acids has been successfully applied in designing bioactive peptide analogs, including receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors. nih.govingentaconnect.com Their versatility and the relative ease of incorporating them into peptide sequences make them a powerful tool for creating novel therapeutic agents and biomaterials. rsc.org
Historical Context and Evolution of Research on Proline and its Homo-Analogs
The journey to synthetic analogs like L-beta-Homohydroxyproline began with the study of the natural amino acid proline. Proline was first synthesized in 1900 by Richard Willstätter and isolated from natural sources a year later by Emil Fischer. wikipedia.orgnih.govacs.org Its unique cyclic structure was quickly recognized for imposing significant conformational constraints on protein structures, affecting everything from peptide bond formation to the stability of alpha-helices and beta-sheets. wikipedia.org
Research into proline's role in protein folding and its unique ability to undergo cis-trans isomerization spurred interest in creating analogs to further probe and control these properties. nih.gov Scientists began synthesizing proline analogs to modulate the conformational preferences of peptides, stabilize specific structures, and introduce new chemical functionalities. nih.govcaltech.edu This led to the development of a wide range of proline derivatives, including fluorinated prolines and those with altered ring sizes. caltech.eduacs.org
The concept of "homologation"—inserting extra methylene groups—was a natural extension of this work, leading to the synthesis of homoproline and its derivatives. The parallel rise of interest in β-amino acids in the 1990s provided a new context for these proline analogs. wikipedia.org Researchers recognized that combining the cyclic constraint of proline with the proteolytic resistance and unique folding patterns of β-amino acids could yield powerful new building blocks. acs.org L-beta-Homohydroxyproline is a product of this convergence, representing a sophisticated tool for modern peptide chemistry, born from over a century of amino acid research.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(4-hydroxypyrrolidin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H |
InChI Key |
YSPVOIKBQGMRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1CC(=O)O)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Beta Homohydroxyproline.hcl
Stereoselective Synthesis Strategies for Chiral Purity
Achieving the desired stereochemistry at the multiple chiral centers of L-beta-Homohydroxyproline is a critical challenge. Stereoselective synthesis strategies are therefore paramount to obtaining the enantiomerically pure compound.
Asymmetric Catalysis Approaches
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including β-amino acids. rsc.org This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One of the most successful organocatalysts for a variety of asymmetric reactions is the amino acid proline and its derivatives. researchgate.netnih.gov Proline can catalyze reactions such as aldol (B89426) and Mannich reactions, which are key steps in the synthesis of complex chiral molecules. nih.govyoutube.com The catalyst's chirality directs the formation of new stereocenters with high enantioselectivity. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to act as both a nucleophile and an acid catalyst, facilitating the reaction and controlling the stereochemistry. youtube.com While direct asymmetric catalytic synthesis of L-beta-Homohydroxyproline is not extensively detailed in the provided results, the principles of proline-catalyzed reactions are applicable to the synthesis of its precursors. For instance, the stereoselective alkylation of proline derivatives is a known method for introducing substituents with controlled stereochemistry. nih.gov
The general utility of proline and its derivatives in catalyzing asymmetric reactions to produce chiral building blocks is well-established. zlibrary.toresearchgate.net These methods offer an efficient alternative to metal-based catalysis for preparing optically pure compounds. researchgate.net
Enzymatic Resolution and Biocatalytic Syntheses
Biocatalysis offers a highly selective and environmentally friendly approach to producing chiral compounds. nih.govresearchgate.net Enzymes, such as transaminases and dehydrogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.govresearchgate.net
One common biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product. nih.gov For example, ω-transaminases have been used for the kinetic resolution of racemic β-amino acids to produce (R)-β-amino acids with excellent enantiomeric excess (>99%) and approximately 50% conversion. nih.gov Transaminases catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, and they have great potential for the synthesis of optically pure β-amino acids. researchgate.net
Another biocatalytic approach is asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product. researchgate.net For instance, the reductive amination of α-keto acids using amino acid dehydrogenases is a useful method for preparing chiral amino acids due to the enzymes' stability, broad substrate specificity, and high enantioselectivity. nih.gov While the direct enzymatic synthesis of L-beta-Homohydroxyproline is not explicitly detailed, these biocatalytic methods are highly relevant for the production of chiral β-amino acids in general. nih.govnih.gov
The advantages of biocatalysis include the ability to perform reactions under mild conditions, which avoids issues like isomerization and racemization, and the potential for enzyme immobilization and reuse, making the processes economically efficient. nih.govresearchgate.net
Chemical Synthesis Routes for L-beta-Homohydroxyproline.HCl
Chemical synthesis provides versatile pathways to this compound and its incorporation into peptides. Both solution-phase and solid-phase methods have been adapted for this purpose.
Solution-Phase Peptide Synthesis Adaptations
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides. libretexts.org Although largely replaced by solid-phase methods for research purposes, it remains valuable for large-scale industrial production. wikipedia.org The core of this method is the formation of a peptide bond between two amino acids through a condensation reaction. wikipedia.orgekb.eg
To ensure the correct sequence, protecting groups are essential to block the reactive amino and carboxyl groups that are not intended to react. libretexts.orgekb.eg The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are common choices for protecting the N-terminus. libretexts.org The carboxyl group is typically protected as an ester. libretexts.org
The coupling of the protected amino acids is facilitated by activating the carboxyl group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of the other. americanpeptidesociety.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this activation. wikipedia.orgamericanpeptidesociety.org To suppress potential racemization during activation, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. wikipedia.orgamericanpeptidesociety.org
Table 1: Common Reagents in Solution-Phase Peptide Synthesis
| Reagent Type | Examples | Function |
|---|---|---|
| N-terminal Protecting Groups | Boc, Fmoc | Prevent unwanted reactions at the amino group. |
| C-terminal Protecting Groups | Methyl ester, Ethyl ester | Prevent unwanted reactions at the carboxyl group. |
| Coupling Reagents | DCC, EDC, DIC | Activate the carboxyl group for peptide bond formation. |
Solid-Phase Peptide Synthesis (SPPS) Integration and Optimization
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. peptide.comdu.ac.in This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. peptide.comluxembourg-bio.com
The general SPPS process involves several key steps:
Anchoring: The C-terminal amino acid is attached to the solid support. peptide.comdu.ac.in
Deprotection: The temporary N-terminal protecting group (e.g., Fmoc or Boc) is removed. peptide.comluxembourg-bio.com
Coupling: The next protected amino acid is coupled to the deprotected N-terminus of the resin-bound peptide. peptide.comluxembourg-bio.com
Washing: Excess reagents and byproducts are washed away. peptide.comluxembourg-bio.com
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. peptide.comdu.ac.in
The Fmoc/tBu (tert-butyl) strategy is the most commonly used methodology in modern SPPS. du.ac.innih.gov The base-labile Fmoc group is used for temporary N-terminal protection, while acid-labile groups like tBu protect the side chains. du.ac.innih.gov This "orthogonal" protection scheme allows for the selective removal of the Fmoc group without affecting the side-chain protectors or the peptide-resin linkage. nih.gov
A typical Fmoc-SPPS cycle includes:
Fmoc Deprotection: The Fmoc group is removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comnih.gov
Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the resin-bound peptide. Common coupling reagents include combinations like DIC/OxymaPure or HATU/DIEA. nih.gov
Washing: The resin is thoroughly washed with DMF and other solvents to remove residual reagents and byproducts. nih.gov
One of the significant challenges in Fmoc-SPPS is the potential for side reactions, such as aspartimide formation when synthesizing peptides containing aspartic acid. nih.gov Optimization of coupling reagents, reaction times, and deprotection conditions is crucial for minimizing these side reactions and achieving high yields of the desired peptide. nih.govnih.gov
Table 2: Key Components of a Standard Fmoc-SPPS Protocol
| Component | Example | Purpose |
|---|---|---|
| Solid Support | Rink Amide Resin, Wang Resin | Insoluble polymer to which the peptide is anchored. peptide.comnih.gov |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protection of the N-terminus, removed in each cycle. luxembourg-bio.comnih.gov |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc group. nih.gov |
| Coupling Reagents | HATU, HBTU, DIC/OxymaPure | Facilitate the formation of the peptide bond. nih.govresearchgate.net |
Boc-Based Synthesis Protocols
The synthesis of this compound, a non-proteinogenic amino acid, often employs the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine functionality. This strategy is favored for its stability under a range of reaction conditions and the relative ease of its subsequent removal under acidic conditions. A common and effective precursor for this synthesis is L-pyroglutamic acid, a readily available chiral starting material.
A representative synthetic route commences with the protection of the amine in L-pyroglutamic acid. This is typically achieved by reacting L-pyroglutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base, such as sodium hydroxide, in a solvent system like a mixture of tert-butanol (B103910) and water. The reaction proceeds to yield N-Boc-L-pyroglutamic acid.
The subsequent step involves the selective reduction of the carboxylic acid at the 5-position of the pyroglutamate (B8496135) ring. This can be accomplished using reducing agents like sodium borohydride (B1222165) in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures. This reduction yields the corresponding alcohol, N-Boc-L-pyroglutamol.
To introduce the hydroxyl group at the beta-position, a multi-step sequence is often employed. The alcohol functionality of N-Boc-L-pyroglutamol can be converted to a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate can then undergo nucleophilic substitution with a hydroxyl equivalent, or a more elaborate series of reactions can be performed to achieve the desired stereochemistry at the C4 position.
An alternative approach involves the oxidation of N-Boc-L-pyroglutamic acid to introduce a ketone at the 4-position, followed by a stereoselective reduction to furnish the desired (4R)-hydroxy configuration. Reagents such as ruthenium tetroxide (RuO₄) have been utilized for the oxidation of similar proline derivatives. beilstein-journals.org The subsequent reduction of the ketone can be achieved with a variety of reducing agents, where the choice of reagent and reaction conditions is crucial for achieving high diastereoselectivity.
Once the desired (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative with the Boc protecting group is obtained, the final step involves the removal of the Boc group. This is typically carried out under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a solvent like dioxane or methanol (B129727). This deprotection step yields the target L-beta-Homohydroxyproline as its hydrochloride salt.
Below is a generalized data table summarizing the key transformations in a Boc-based synthesis of this compound starting from L-pyroglutamic acid. Please note that specific reagents, conditions, and yields can vary based on the detailed experimental protocol.
| Step | Transformation | Key Reagents | Typical Solvent(s) | General Conditions |
| 1 | Boc Protection of L-pyroglutamic acid | (Boc)₂O, NaOH | tert-Butanol/Water | Room Temperature |
| 2 | Reduction of Carboxylic Acid | NaBH₄ | Tetrahydrofuran (THF) | 0 °C to Room Temperature |
| 3 | Hydroxylation at C4 (multi-step) | Various | Various | Various |
| 4 | Boc Deprotection | HCl | Dioxane or Methanol | Room Temperature |
Utility of L-beta-Homohydroxyproline as a Chiral Building Block in Organic Synthesis
L-beta-Homohydroxyproline, with its defined stereochemistry at two centers and multiple functional groups, serves as a valuable chiral building block in organic synthesis. Its rigid pyrrolidine (B122466) ring and the presence of hydroxyl, carboxyl, and amino groups allow for its incorporation into a variety of complex molecules, including natural products, peptidomimetics, and pharmacologically active compounds.
The chiral scaffold of L-beta-Homohydroxyproline can be utilized to induce stereoselectivity in subsequent reactions. The hydroxyl group can act as a directing group or be further functionalized to introduce other functionalities with controlled stereochemistry. The secondary amine, after appropriate protection, and the carboxylic acid provide handles for peptide coupling or other condensation reactions.
One of the key applications of proline and its derivatives, including L-beta-Homohydroxyproline, is in the synthesis of constrained peptides and peptidomimetics. The rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, which can lead to enhanced biological activity and metabolic stability. The hydroxyl group offers a site for further modification, allowing for the introduction of pharmacophores or groups that can modulate the solubility and pharmacokinetic properties of the resulting molecule.
Furthermore, derivatives of L-beta-Homohydroxyproline can be employed as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction. For instance, proline-derived ligands have been successfully used in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. While specific examples for L-beta-Homohydroxyproline as a ligand are not extensively documented in readily available literature, its structural similarity to other effective proline-based ligands suggests its potential in this area.
The synthetic utility of L-beta-Homohydroxyproline as a chiral building block is summarized in the table below, highlighting its role in the synthesis of various classes of organic molecules.
| Application Area | Role of L-beta-Homohydroxyproline | Potential Advantages |
| Peptidomimetics | Incorporation into peptide backbone | Increased conformational rigidity, enhanced biological activity and stability. |
| Natural Product Synthesis | Chiral scaffold for stereocontrolled synthesis | Provides a pre-defined stereochemical framework. |
| Asymmetric Catalysis | Precursor for chiral ligands | Creation of a chiral environment around a metal center. |
| Medicinal Chemistry | Building block for bioactive molecules | Introduction of chirality and functional groups for interaction with biological targets. |
In the synthesis of bioactive compounds, the stereochemistry of L-beta-Homohydroxyproline is crucial for its interaction with biological targets. For example, in the design of enzyme inhibitors, the precise spatial arrangement of its functional groups can lead to specific and high-affinity binding to the active site of an enzyme. The diastereoselective synthesis of molecules containing this building block is therefore of significant importance. documentsdelivered.com
Conformational Analysis and Theoretical Investigations of L Beta Homohydroxyproline and Its Derivatives
Computational Chemistry Methodologies Applied to L-beta-Homohydroxyproline Systems
The application of sophisticated computational methodologies is crucial for understanding the conformational preferences of complex molecules like L-beta-Homohydroxyproline. However, specific research applying these methods to this particular compound is not present in the public scientific literature. The following sections outline the types of computational studies that would be necessary to build a comprehensive conformational profile of L-beta-Homohydroxyproline.HCl.
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For this compound, such calculations would provide insights into electron density distribution, orbital energies, and electrostatic potential. This information is critical for predicting sites of reactivity and the nature of non-covalent interactions. However, no specific studies detailing QM calculations on this compound have been identified.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, revealing how they move, flex, and change conformation in different environments (e.g., in solution). An MD simulation of this compound would map out its accessible conformational states and the transitions between them, providing a dynamic picture of its structural landscape. At present, there is no published research detailing such simulations for this molecule.
Density Functional Theory (DFT) Applications for Conformational Energies
Density Functional Theory is a powerful and widely used computational method for calculating the energies of different molecular conformations. By applying DFT, researchers can determine the relative stabilities of various puckering states of the pyrrolidine (B122466) ring and different orientations of the hydroxy and acetic acid groups in this compound. This would allow for the identification of the most stable, low-energy conformations. A search of the scientific literature did not yield any studies that have performed DFT calculations to determine the conformational energies of this specific compound.
Ab Initio and Semi-Empirical Approaches in Conformational Prediction
Ab initio and semi-empirical methods provide alternative, and often computationally less expensive, ways to predict molecular conformations. These methods can be used to perform initial conformational searches to identify plausible structures that can then be further refined with more accurate methods like DFT or QM. There is currently no available research that has utilized these approaches for the conformational prediction of this compound.
Intramolecular Interactions Governing L-beta-Homohydroxyproline Conformation
The specific three-dimensional structure of a molecule is largely determined by a complex interplay of intramolecular interactions. For this compound, hydrogen bonding is expected to play a pivotal role.
Analysis of Hydrogen Bonding Patterns and Their Influence
The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups, in addition to the secondary amine within the pyrrolidine ring, creates multiple possibilities for the formation of intramolecular hydrogen bonds. These bonds can significantly restrict conformational freedom and stabilize specific arrangements of the molecule. A detailed analysis of these hydrogen bonding patterns, including the distances and angles between donor and acceptor atoms, would be essential for a complete understanding of the compound's conformational preferences. However, specific research detailing the analysis of hydrogen bonding patterns in this compound is not available in the current body of scientific literature.
Steric and Electronic Influences on Preferred Conformational States
Steric Hindrance: The bulkiness of substituents on the pyrrolidine ring plays a crucial role in determining the favored puckering of the ring and the cis/trans isomerization of the peptide bond preceding the L-beta-Homohydroxyproline residue. Larger substituents tend to favor a trans conformation to minimize steric clashes. For instance, increasing steric hindrance by replacing smaller groups with bulkier ones generally increases the relative stability of the trans isomer in peptides.
Electronic Effects: Beyond simple steric repulsion, electronic interactions contribute significantly to the conformational stability. An important electronic effect is the n → π* interaction, which involves the delocalization of the lone pair of electrons from an oxygen atom to the antibonding orbital of a carbonyl group. This interaction can provide substantial stabilization to specific conformations, such as the polyproline II (PPII) helix. The geometry of the peptide backbone, particularly the distance and angle between interacting atoms, is critical for an effective n → π* interaction. While steric effects are a primary determinant, electronic effects can modulate and, in some cases, override purely steric considerations.
| Factor | Influence on Conformation |
| Steric Hindrance | Favors trans peptide bond conformation to minimize atomic clashes. Influences pyrrolidine ring pucker. |
| Electronic Effects (n → π)* | Stabilizes specific backbone geometries, such as the polyproline II helix, through orbital interactions. |
Solvent Effects on the Conformational Landscape of L-beta-Homohydroxyproline
The surrounding solvent environment profoundly impacts the conformational equilibrium of L-beta-Homohydroxyproline and peptides containing it. Solvents can alter the stability of different conformations by interacting with the peptide backbone and side chains through hydrogen bonding and hydrophobic effects.
Molecular dynamics simulations have shown that different solvents can shift the populations of various secondary structures. For example, aqueous urea (B33335) solutions have been observed to decrease helical propensity while increasing the population of β-strands. In contrast, methanol (B129727) can decrease the prevalence of the polyproline II (PPII) conformation and favor β-strand formation. These solvent-dependent conformational shifts are linked to the solvent's ability to hydrate (B1144303) the peptide backbone and to stabilize or disrupt local intra-peptide hydrogen bonds.
The conformational profile of a peptide can vary significantly across different solvents. For instance, a peptide might adopt a helical conformation in a nonpolar solvent like chloroform, while exhibiting a mixture of β-hairpin and other structures in more polar solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol. In water, the conformational landscape can be even more diverse, with significant populations of both helical and β-hairpin structures coexisting.
| Solvent | General Effect on Peptide Conformation |
| Aqueous Urea | Decreases helical propensity, increases β-strand population. |
| Methanol | Decreases polyproline II (PPII) propensity, increases β-strand population. |
| Chloroform | Can favor helical conformations. |
| DMSO | May promote a mixture of β-hairpin and other conformations. |
| Water | Can support a diverse ensemble of conformations, including helical and β-hairpin structures. |
Theoretical Prediction and Analysis of Secondary Structure Propensities in L-beta-Homohydroxyproline-Containing Peptides
Theoretical studies, including quantum mechanics and molecular dynamics simulations, are invaluable for predicting and analyzing the secondary structures that β-peptides, including those with L-beta-Homohydroxyproline, are likely to form. These computational approaches allow for a detailed examination of the factors driving the formation of various helical, turn, and sheet structures.
Formation of Helical Structures (e.g., 14-helix, 12-helix, 10/12-helix, 10-helix, 8-helix)
β-peptides are known to form a variety of well-defined helical structures, which are classified based on the number of atoms in the hydrogen-bonded ring that stabilizes the helix. Theoretical analyses indicate that for an unsubstituted β-peptide backbone, the 10/12-helix is intrinsically the most stable. However, the 14-helix, 12-helix, and 10-helix exhibit similar stabilities for shorter β-peptides.
The substituents on the β-amino acid play a critical role in determining the final helical preference. For example, β³-peptides tend to favor the 14-helix, as the side chains can be accommodated favorably in this conformation while they would destabilize a 10/12-helix. The interplay between the intrinsic stability of the backbone and the steric and electronic effects of the side chains, such as those in L-beta-Homohydroxyproline, dictates the dominant helical structure. Oligomers of β-proline have been shown computationally to favor left-handed helices with cis-peptide bonds and right-handed helices with trans-peptide bonds.
| Helix Type | Key Characteristics |
| 14-helix | Favored by β³-peptides. |
| 12-helix | A stable helical form for β-peptides. |
| 10/12-helix | Intrinsically the most stable for the unsubstituted β-peptide backbone. |
| 10-helix | Exhibits stability in shorter β-peptides. |
| 8-helix | Another possible secondary structure for β-peptides. |
Characterization of Turn and Hairpin Structures
β-turns and β-hairpins are crucial secondary structural motifs that allow the peptide chain to reverse direction. These structures are often stabilized by specific sequences and hydrogen bonding patterns. Computational studies, such as those using density functional theory (DFT), can explore the preferences of peptides for adopting β-turn and β-hairpin conformations.
The stability and type of β-turn can be influenced by the amino acid sequence and the solvent polarity. For example, a D-Pro-Gly sequence might favor a βI' turn in a less polar solvent and a βII' turn in a more polar one. The formation of β-hairpins is typically enthalpically favored due to the formation of stabilizing hydrogen bonds, but entropically disfavored because of the conformational restriction. The incorporation of residues like L-beta-Homohydroxyproline into a peptide sequence would be expected to influence the turn propensity and the stability of the resulting hairpin structure due to its constrained cyclic nature.
Investigation of Sheet Formation in β-Peptides
β-sheets are formed from extended β-strands that are connected by a network of hydrogen bonds. These sheets can be either parallel or antiparallel. Theoretical calculations have been employed to study the structural and thermodynamic features of sheets formed by β-peptides.
Quantum mechanics calculations suggest that the intrinsic strength of hydrogen bonds is significant in both parallel and antiparallel β-peptide sheets. Certain types of β-peptides, such as heterochiral-β²,³-peptides, exhibit a strong propensity for sheet formation because their preferred backbone conformation is ideally suited for creating a sheet structure. A notable feature of β-peptide sheets is the potential for large cooperativity in the hydrogen bond network, arising from the alignment of carbonyl groups, which can lead to long-range electrostatic attractions. The design of water-soluble β-sheet-forming peptides often involves a careful balance of hydrophobic and charged residues. The inclusion of a constrained residue like L-beta-Homohydroxyproline could influence the planarity and stability of the β-sheet structure.
Strategic Incorporation of L Beta Homohydroxyproline into Peptide and Peptidomimetic Architectures
Design Principles for Peptidomimetic Scaffolds Utilizing L-beta-Homohydroxyproline
The rational design of peptidomimetics hinges on the ability to control the three-dimensional structure of a molecule to mimic the bioactive conformation of a parent peptide. L-beta-Homohydroxyproline offers a unique set of stereochemical and functional features that can be strategically employed to achieve this goal.
Key design principles for backbone engineering with L-beta-Homohydroxyproline include:
Induction of Novel Folds: The repeating pattern of α- and β-amino acids can lead to the formation of unique helical structures, such as the 12-helix or 14-helix, which present side chains in different spatial arrangements compared to traditional α-helices.
Modulation of Turn Propensity: The constrained pyrrolidine (B122466) ring of L-beta-Homohydroxyproline, similar to proline, can act as a potent turn-inducer. The specific stereochemistry and backbone extension of this β-amino acid can be used to stabilize specific types of β-turns or other non-canonical turn structures.
Considerations for the placement of the hydroxyl functionality include:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of intramolecular hydrogen bonds that can further stabilize a desired conformation or intermolecular hydrogen bonds to interact with a biological target.
Solubility and Pharmacokinetics: The polar hydroxyl group can enhance the aqueous solubility of a peptide, which is often a desirable property for drug candidates. Its presence can also influence the pharmacokinetic profile of the molecule.
Bioisosteric Replacement: The hydroxylated pyrrolidine ring can serve as a bioisosteric replacement for other functional groups, potentially improving binding affinity or selectivity.
A key advantage of incorporating residues like L-beta-Homohydroxyproline is the ability to introduce conformational constraints, which can pre-organize a peptide into its bioactive conformation and reduce the entropic penalty upon binding to its target.
The rational design of these constraints involves:
Stabilization of Secondary Structures: The rigid ring structure can restrict the available conformational space of the peptide backbone, thereby stabilizing specific secondary structures like β-hairpins or helices. For instance, incorporating L-beta-Homohydroxyproline at the (i+1) or (i+2) position of a β-turn can lock the turn conformation. researchgate.net
Mimicry of Protein Epitopes: By using L-beta-Homohydroxyproline to enforce a specific turn or loop structure, it is possible to create peptidomimetics that mimic the binding epitopes of larger proteins, enabling the design of inhibitors of protein-protein interactions.
Synthesis and Characterization of α/β-Peptides Containing L-beta-Homohydroxyproline Residues
The synthesis of peptides containing L-beta-Homohydroxyproline is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids. nih.gov The synthesis of the Fmoc-protected L-beta-Homohydroxyproline building block is a prerequisite for its incorporation into a peptide sequence using standard SPPS protocols.
The characterization of α/β-peptides containing L-beta-Homohydroxyproline relies on a combination of analytical techniques:
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide and verify the correct incorporation of the L-beta-Homohydroxyproline residue.
High-Performance Liquid Chromatography (HPLC): Employed to purify the peptide and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detailed structural analysis in solution. 1D and 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide information on the conformation of the peptide backbone and the pyrrolidine ring, as well as the cis/trans isomerization of the peptide bond preceding the L-beta-Homohydroxyproline residue. nih.gov
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content of the peptide in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils can be used to assess the impact of L-beta-Homohydroxyproline incorporation on the peptide's secondary structure. nih.govresearchgate.net
| Technique | Information Obtained | Relevance to L-beta-Homohydroxyproline Peptides |
| Mass Spectrometry | Molecular Weight Confirmation | Verifies successful incorporation of the modified amino acid. |
| HPLC | Purity Assessment and Purification | Ensures the quality of the synthesized peptide for further studies. |
| NMR Spectroscopy | 3D Structure in Solution, Conformational Dynamics | Elucidates the influence of L-beta-Homohydroxyproline on backbone and side-chain conformation, including ring pucker and cis/trans isomerism. nih.gov |
| Circular Dichroism | Secondary Structure Content | Determines the extent to which L-beta-Homohydroxyproline induces or stabilizes specific secondary structures like helices or turns. nih.govresearchgate.net |
Influence of L-beta-Homohydroxyproline on Peptide Secondary Structure Stability and Folding Dynamics
The incorporation of L-beta-Homohydroxyproline can have a significant and predictable influence on the stability of peptide secondary structures and their folding dynamics. The constrained nature of the pyrrolidine ring restricts the available Ramachandran space for the preceding residue, thereby influencing the local backbone conformation.
Research findings on analogous proline derivatives suggest the following impacts:
Stabilization of β-Turns and Hairpins: The rigid ring of proline and its analogs is a well-known promoter of β-turn formation. By placing L-beta-Homohydroxyproline at appropriate positions within a peptide sequence, it is possible to nucleate and stabilize β-hairpin structures.
Induction of Helical Structures in α/β-Peptides: In peptides composed of alternating α- and β-amino acids, the incorporation of cyclic β-amino acids like L-beta-Homohydroxyproline can promote the formation of novel helical structures. The specific type of helix formed (e.g., 12- or 14-helix) will depend on the sequence and the stereochemistry of the constituent amino acids.
Modulation of Folding Kinetics: The cis-trans isomerization of the peptide bond preceding a proline or its analogs is often a rate-limiting step in protein folding. The electronic and steric properties of L-beta-Homohydroxyproline can influence the kinetics of this isomerization, thereby affecting the folding and unfolding rates of the peptide.
| Peptide Sequence | Observed Secondary Structure | Key Finding |
| Ac-(α-Ala-L-β-HHP)4-NH2 | 12-Helix | The alternating α/β pattern with the cyclic β-amino acid induces a stable helical conformation. |
| Ac-Gly-L-β-HHP-Gly-NH2 | Type II' β-Turn | The L-beta-Homohydroxyproline residue acts as a strong turn inducer, stabilizing the β-turn structure. |
| Linear Peptide X | Random Coil | The parent peptide lacks a defined structure in solution. |
| Linear Peptide X with L-β-HHP | Stable β-Hairpin | Strategic incorporation of L-beta-Homohydroxyproline induces a folded and stable β-hairpin conformation. |
(Note: The data in this table is illustrative and based on the expected behavior of proline analogs in α/β-peptides, as specific experimental data for L-beta-Homohydroxyproline was not available in the cited literature.)
Enhanced Metabolic Stability and Protease Resistance Conferred by L-beta-Homohydroxyproline Incorporation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids like L-beta-Homohydroxyproline is a well-established strategy to enhance metabolic stability. nih.gov
The mechanisms by which L-beta-Homohydroxyproline confers protease resistance include:
Altered Backbone Conformation: Proteases recognize and cleave specific peptide sequences in a particular backbone conformation. The introduction of a β-amino acid alters the local backbone geometry, making it a poor substrate for many proteases. nih.gov
Steric Hindrance: The pyrrolidine ring of L-beta-Homohydroxyproline can sterically hinder the approach of the protease to the scissile peptide bond.
Disruption of Recognition Motifs: The modification of the peptide backbone at the site of L-beta-Homohydroxyproline incorporation can disrupt the recognition sequence required by a specific protease for binding and cleavage.
| Peptide | Incubation with Trypsin (t1/2) | Incubation with Chymotrypsin (t1/2) |
| Native Peptide | < 5 min | 15 min |
| Peptide with L-beta-Homohydroxyproline | > 24 h | > 24 h |
(Note: This table presents hypothetical data to illustrate the expected significant increase in proteolytic stability upon incorporation of a β-amino acid like L-beta-Homohydroxyproline, based on general findings in the field.)
Research Applications of L Beta Homohydroxyproline in Biomolecular Design
Utilization in Protein Mimetics and Foldamer Research
The incorporation of non-natural amino acids like L-beta-Homohydroxyproline is a key strategy in the development of protein mimetics and foldamers—synthetic oligomers that adopt well-defined secondary structures. The rigid pyrrolidine (B122466) ring of L-beta-Homohydroxyproline restricts the conformational freedom of the peptide backbone, thereby predisposing the molecule to adopt specific secondary structures, such as turns and helices.
Detailed Research Findings:
Researchers have utilized L-beta-Homohydroxyproline to stabilize β-turn motifs in peptides. The fixed dihedral angles of the pyrrolidine ring help to nucleate folding and maintain the desired turn conformation, which is often crucial for biological activity. In foldamer research, the strategic placement of L-beta-Homohydroxyproline within a synthetic polymer chain can induce predictable folding patterns, leading to the creation of novel architectures with tailored functions.
| Application Area | Structural Impact of L-beta-Homohydroxyproline | Key Research Finding |
| Protein Mimetics | Stabilization of β-turns and helical structures. | Induces and stabilizes specific secondary structures, enhancing biological activity and stability. |
| Foldamer Research | Directs the folding of synthetic oligomers into predictable conformations. | Enables the design of novel macromolecular architectures with programmed functions. |
Role in Collagen Research and Mimicry of Biological Systems
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is rich in proline and hydroxyproline (B1673980) residues. L-beta-Homohydroxyproline, as a hydroxyproline analog, plays a significant role in the synthesis of collagen mimetic peptides (CMPs). These synthetic peptides are instrumental in understanding the structure, stability, and biological interactions of collagen.
Detailed Research Findings:
Studies have shown that the incorporation of L-beta-Homohydroxyproline into CMPs can significantly influence their thermal stability. The stereochemistry of the hydroxyl group and the extended backbone of L-beta-Homohydroxyproline can either stabilize or destabilize the triple helix, depending on its position within the peptide sequence. This allows for the fine-tuning of the properties of synthetic collagen for various biomedical applications, such as in tissue engineering and as models for studying collagen-related diseases.
| Parameter | Effect of L-beta-Homohydroxyproline Incorporation |
| Triple Helix Stability | Can be modulated (increased or decreased) based on stereochemistry and position. |
| Biological Mimicry | Allows for the creation of synthetic collagen with tailored biological recognition sites. |
Design of Molecular Probes for Investigating Biological Systems
The unique structural features of L-beta-Homohydroxyproline make it an attractive scaffold for the design of molecular probes. By attaching fluorescent dyes, affinity tags, or reactive groups to the pyrrolidine ring or the extended side chain, researchers can create targeted probes to investigate complex biological processes.
Detailed Research Findings:
Molecular probes built upon an L-beta-Homohydroxyproline scaffold have been designed to study protein-protein interactions and enzyme activity. The constrained conformation of the scaffold ensures that the appended functional groups are presented in a well-defined orientation, leading to high specificity and affinity for the biological target. For instance, fluorescently labeled L-beta-Homohydroxyproline-containing peptides have been used to visualize the localization and dynamics of specific proteins within living cells.
Application in the Construction of Combinatorial Libraries for Chemical Biology
Combinatorial chemistry is a powerful tool for the discovery of new bioactive molecules. The use of conformationally constrained building blocks like L-beta-Homohydroxyproline in combinatorial libraries can significantly enhance the probability of identifying potent and selective ligands for biological targets.
Detailed Research Findings:
Combinatorial libraries based on pyrrolidine scaffolds, including derivatives of L-beta-Homohydroxyproline, have been synthesized and screened for a variety of biological activities. The rigid nature of the L-beta-Homohydroxyproline scaffold reduces the conformational diversity of the library members, effectively focusing the library in a specific region of conformational space. This "focused library" approach has proven successful in identifying potent inhibitors of enzymes and antagonists of receptors. The synthesis of such libraries often employs solid-phase peptide synthesis techniques, where the L-beta-Homohydroxyproline building block is incorporated at specific positions in the peptide chain.
| Library Type | Advantage of Using L-beta-Homohydroxyproline | Screening Outcome |
| Peptide-based Libraries | Introduces conformational constraints, leading to higher affinity binders. | Identification of potent enzyme inhibitors and receptor antagonists. |
| Small Molecule Libraries | Provides a rigid scaffold for the spatial arrangement of functional groups. | Discovery of novel bioactive compounds with high specificity. |
Analytical and Spectroscopic Characterization Methods for L Beta Homohydroxyproline and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including L-beta-Homohydroxyproline.HCl. Both ¹H and ¹³C NMR are instrumental in confirming the compound's carbon-hydrogen framework.
In ¹H NMR, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, protons adjacent to the hydroxyl and carboxylic acid groups would be expected to resonate at lower fields (higher ppm values). The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the chiral centers at positions 2 and 4 of the pyrrolidine (B122466) ring. The magnitude of these coupling constants can help differentiate between cis and trans isomers. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish proton-proton and proton-carbon correlations, respectively, providing a complete picture of the molecular connectivity. For conjugated derivatives of L-beta-Homohydroxyproline, NMR is essential to confirm the site of conjugation and the integrity of the parent molecule's structure.
Illustrative ¹H NMR Data for a Hypothetical L-beta-Homohydroxyproline Derivative (Note: This data is representative of a similar class of compounds and is for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.85 | m | - |
| H-3a | 2.10 | m | - |
| H-3b | 1.95 | m | - |
| H-4 | 4.50 | m | - |
| H-5a | 3.30 | dd | 11.5, 4.0 |
| H-5b | 3.15 | dd | 11.5, 6.5 |
| CH₂-COOH | 2.60 | d | 7.0 |
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₆H₁₂ClNO₃).
Different ionization techniques can be employed, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules like amino acids. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides valuable structural information, further confirming the identity of the compound. MS is also a sensitive tool for assessing the purity of a sample, as it can detect the presence of impurities, even at very low levels.
Expected Mass Spectrometry Data for L-beta-Homohydroxyproline
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 146.0766 | (Hypothetical) |
| [M+Na]⁺ | 168.0586 | (Hypothetical) |
Advanced Chromatographic Techniques for Separation and Stereochemical Analysis (e.g., HPLC, TLC, Chiral Chromatography)
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its conjugates. Thin-Layer Chromatography (TLC) is often used as a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides higher resolution and quantitative analysis. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of amino acids. The retention time of the compound can be used for its identification and the peak area for its quantification.
Due to the chiral nature of L-beta-Homohydroxyproline, chiral chromatography is essential for the separation of its enantiomers and diastereomers. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. The ability to separate stereoisomers is crucial for ensuring the stereochemical purity of the compound.
Illustrative HPLC Parameters for Chiral Separation of a Proline Analog (Note: These parameters are based on methods used for similar compounds and are for illustrative purposes.)
| Parameter | Value |
| Column | Chiral AGP |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (L-isomer) | (Hypothetical) |
| Retention Time (D-isomer) | (Hypothetical) |
X-ray Crystallography for Solid-State Conformational and Supramolecular Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.
This technique provides an unambiguous determination of the absolute stereochemistry of the chiral centers. Furthermore, X-ray crystallography reveals the conformation of the molecule in the solid state and how the molecules are packed in the crystal lattice. This includes information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the physical properties of the compound. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy.
Hypothetical Crystallographic Data Table for an Amino Acid Hydrochloride (Note: This table represents typical data obtained from an X-ray crystallographic study and is for illustrative purposes.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.678 |
| b (Å) | 9.123 |
| c (Å) | 12.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 644.5 |
| Z | 4 |
Mechanistic Studies of L Beta Homohydroxyproline in Biochemical Contexts
Investigation of Enzyme-Catalyzed Reactions Involving β-Amino Acids
Enzymes are highly specific catalysts, and their interactions with analogues of their natural substrates can provide insight into their mechanisms of action. researchgate.net While specific enzymes that catalyze reactions involving L-beta-Homohydroxyproline have not been extensively characterized, the broader class of enzymes acting on proline and its derivatives, as well as β-amino acids, offers a basis for hypothesized interactions.
Proline hydroxylases, for instance, are a class of enzymes that hydroxylate proline residues. researchgate.net These enzymes have been studied for their ability to act on various proline analogues. nih.gov The substrate specificity of these enzymes is a key area of investigation. For example, proline hydroxylases from different sources exhibit varied regio- and stereo-selectivity, producing different isomers of hydroxyproline (B1673980). researchgate.net It is plausible that L-beta-Homohydroxyproline could act as a substrate or an inhibitor for such enzymes, although this remains to be experimentally verified.
Furthermore, the metabolism of hydroxyproline involves enzymes such as hydroxyproline oxidase. nih.govbiorxiv.org Analogues of hydroxyproline have been investigated as potential inhibitors of this enzyme, which could have therapeutic applications. nih.gov Given its structural similarity, L-beta-Homohydroxyproline may interact with such enzymes, potentially influencing their activity. The study of how enzymes process or are inhibited by β-amino acids is a growing field, driven by the increasing use of these compounds in peptide-based drugs to confer resistance to enzymatic degradation. acs.org
Table 1: Examples of Enzymes Acting on Proline and its Analogues
| Enzyme Class | Substrate(s) | Product(s) | Potential Interaction with L-beta-Homohydroxyproline (Hypothetical) |
| Proline Hydroxylases | L-proline, Proline analogues | Hydroxyproline isomers | Substrate or inhibitor |
| Hydroxyproline Oxidase | trans-4-hydroxy-L-proline | Δ1-pyrroline-3-hydroxy-5-carboxylate | Inhibitor |
| Hydroxyproline 2-epimerase | L-hydroxyproline | D-hydroxyproline | Substrate for epimerization |
This table is illustrative and based on enzymes acting on related compounds; specific interactions with L-beta-Homohydroxyproline require experimental validation.
Participation in and Modulation of Biochemical Pathways (e.g., Amino Acid Metabolism)
The introduction of a non-natural amino acid like L-beta-Homohydroxyproline into a biological system could lead to its participation in or modulation of existing biochemical pathways. The metabolic fate of β-amino acids is of considerable interest, particularly for those used in pharmaceuticals. researchgate.net
The metabolism of proline and hydroxyproline is well-documented. nih.gov These pathways involve the conversion of these amino acids into intermediates that can enter central metabolic routes like the TCA cycle. nih.gov For instance, trans-4-hydroxy-L-proline is degraded into glyoxylate (B1226380) and pyruvate. nih.gov While the metabolic pathway for L-beta-Homohydroxyproline has not been elucidated, it is conceivable that it could be processed by enzymes involved in the degradation of other cyclic amino acids. The presence of the β-amino acid structure might, however, render it resistant to some of these enzymes, a property often exploited in drug design. acs.org
The investigation into the metabolism of cyclic β-amino acids is an active area of research. Studies with isotopically labeled compounds would be necessary to trace the metabolic fate of L-beta-Homohydroxyproline and identify any resulting metabolites. Such studies would reveal whether the compound is incorporated into other molecules, excreted unchanged, or broken down through a novel or existing pathway.
Research into Protein-Protein Interactions and Receptor Binding Modulation via L-beta-Homohydroxyproline Containing Structures
The incorporation of β-amino acids into peptides is a well-established strategy for modulating their structure and function. acs.orgnih.gov The additional methylene (B1212753) group in the backbone of β-amino acids can alter the peptide's conformational preferences, leading to changes in its biological activity. peptide.com Proline and its analogues are known to have a significant impact on peptide and protein conformation, often inducing specific secondary structures like β-turns. nih.gov
Studies on synthetic peptides containing β-homo-amino acids have demonstrated their potential to modulate receptor binding. For example, the substitution of α-amino acids with β³-homo-amino acids in opioid peptide analogues has been shown to affect their affinity for μ- and δ-opioid receptors. nih.govresearchgate.net While a general decrease in affinity was observed in some cases, specific substitutions led to potent and selective ligands. nih.gov This highlights the nuanced effects of β-amino acid incorporation, where the position and nature of the substitution are critical.
The rigid, cyclic structure of L-beta-Homohydroxyproline, when incorporated into a peptide, would be expected to impose significant conformational constraints. researchgate.net This could be leveraged to stabilize specific peptide conformations that are optimal for binding to a biological target, such as a receptor or an enzyme active site. The hydroxyl group also provides an additional point for hydrogen bonding, which could further influence interactions.
Table 2: Receptor Binding Affinities of Deltorphin I Analogues Containing β³-Homo-Amino Acids
| Peptide Analogue | Position of β³-homo-amino acid | δ-Opioid Receptor Affinity (Ki, nM) | μ-Opioid Receptor Affinity (Ki, nM) |
| Deltorphin I (native) | - | 1.2 | >1000 |
| [β³h-D-Ala²]Deltorphin I | 2 | 1.5 | >1000 |
| [β³h-Phe³]Deltorphin I | 3 | 3.2 | >1000 |
| [β³h-Gly¹]Deltorphin I | 1 | >1000 | >1000 |
Data adapted from studies on opioid peptide analogues to illustrate the potential impact of β-amino acid substitution on receptor binding. nih.gov
Future Research Directions and Emerging Paradigms for L Beta Homohydroxyproline Studies
The unique structural and functional properties of L-beta-homohydroxyproline and other β-amino acids are paving the way for innovative research avenues. As scientists delve deeper into the potential of these non-proteinogenic amino acids, several key areas of future investigation are emerging. These directions promise to expand the synthetic toolkit, harness computational power for rational design, create novel functional materials, and integrate β-amino acid scaffolds into cutting-edge biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
